N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021220-91-6
VCID: VC6796228
InChI: InChI=1S/C17H22N4O4S/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22)
SMILES: C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

CAS No.: 1021220-91-6

Cat. No.: VC6796228

Molecular Formula: C17H22N4O4S

Molecular Weight: 378.45

* For research use only. Not for human or veterinary use.

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide - 1021220-91-6

Specification

CAS No. 1021220-91-6
Molecular Formula C17H22N4O4S
Molecular Weight 378.45
IUPAC Name N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H22N4O4S/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22)
Standard InChI Key FXOWUEZAGZILHC-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CO3

Introduction

Synthesis and Preparation

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide would likely involve multiple steps, starting from readily available precursors such as furan-2-carboxylic acid, piperazine, and pyridin-2-yl derivatives. A general approach might include:

  • Activation of the Carboxylic Acid: Conversion of furan-2-carboxylic acid into an activated form, such as an acid chloride.

  • Amidation: Reaction of the activated acid with a propylamine derivative to form the propyl-furan-2-carboxamide backbone.

  • Sulfonamide Formation: Introduction of the sulfonamide group via reaction with a sulfonyl chloride.

  • Piperazine Substitution: Attachment of the pyridin-2-yl piperazine moiety to the sulfonamide group.

Biological Activity and Potential Applications

Compounds with sulfonamide and piperazine moieties are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of a pyridin-2-yl group could enhance interactions with specific biological targets, such as enzymes or receptors.

Compound FeaturePotential Biological Activity
Sulfonamide groupAntimicrobial, anticancer
Piperazine ringNeurotransmitter modulation, antiviral
Pyridin-2-yl groupEnzyme inhibition, receptor binding

Given the complexity of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, it is plausible that it could exhibit a range of biological activities, making it a candidate for further investigation in drug discovery programs.

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